molecular formula C18H29N3O5S2 B241105 N-[2-(diethylamino)propyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide

N-[2-(diethylamino)propyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide

Cat. No. B241105
M. Wt: 431.6 g/mol
InChI Key: UKHKZNYCHLGFAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(diethylamino)propyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide, also known as DIDS, is a sulfonamide derivative that has been widely used in scientific research. It was first synthesized in the 1970s and has since been used in various biochemical and physiological studies.

Mechanism Of Action

The mechanism of action of N-[2-(diethylamino)propyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide involves the covalent modification of specific amino acid residues in the target protein. N-[2-(diethylamino)propyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide contains a reactive sulfonamide group that can react with the amino group of lysine residues in the protein. This covalent modification can alter the function of the protein, leading to inhibition of its activity.

Biochemical And Physiological Effects

N-[2-(diethylamino)propyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. It can inhibit the activity of chloride channels, bicarbonate transporters, and anion exchangers, leading to changes in cell volume, pH, and ion homeostasis. N-[2-(diethylamino)propyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide has also been shown to inhibit the activity of some enzymes, including carbonic anhydrase and ATPases. In addition, N-[2-(diethylamino)propyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide has been shown to have anti-inflammatory and anti-tumor effects.

Advantages And Limitations For Lab Experiments

One advantage of using N-[2-(diethylamino)propyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide in lab experiments is its specificity for certain ion channels and transporters. This allows researchers to selectively study the role of these proteins in various physiological processes. However, one limitation of using N-[2-(diethylamino)propyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide is its potential for off-target effects. N-[2-(diethylamino)propyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide can react with other proteins that contain lysine residues, leading to non-specific effects. In addition, the covalent modification of lysine residues can be irreversible, making it difficult to study the reversible regulation of protein function.

Future Directions

There are several future directions for the use of N-[2-(diethylamino)propyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide in scientific research. One direction is the development of more specific and reversible inhibitors of ion channels and transporters. This would allow researchers to study the reversible regulation of protein function in a more controlled manner. Another direction is the use of N-[2-(diethylamino)propyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide in the development of new anti-inflammatory and anti-tumor drugs. The specificity of N-[2-(diethylamino)propyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide for certain proteins could be exploited to develop drugs that selectively target these proteins in disease states. Overall, the continued use of N-[2-(diethylamino)propyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide in scientific research will lead to a better understanding of ion channel and transporter function and their role in various physiological processes.

Synthesis Methods

The synthesis of N-[2-(diethylamino)propyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide involves the reaction of 4,4-dimethyl-1,3-thiazolidine-2,5-dione with N-(2-diethylaminoethyl)-4-chlorobenzenesulfonamide in the presence of base. The reaction produces N-[2-(diethylamino)propyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide as a white crystalline solid with a melting point of 240-242°C. The purity of N-[2-(diethylamino)propyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide can be determined by thin-layer chromatography or high-performance liquid chromatography.

Scientific Research Applications

N-[2-(diethylamino)propyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide has been widely used in scientific research as a tool to investigate various ion channels and transporters. It has been shown to inhibit the activity of chloride channels, bicarbonate transporters, and anion exchangers. N-[2-(diethylamino)propyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide has also been used to study the role of these ion channels and transporters in various physiological processes, including acid-base balance, cell volume regulation, and neuronal excitability.

properties

Product Name

N-[2-(diethylamino)propyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide

Molecular Formula

C18H29N3O5S2

Molecular Weight

431.6 g/mol

IUPAC Name

N-[2-(diethylamino)propyl]-4-(4,4-dimethyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide

InChI

InChI=1S/C18H29N3O5S2/c1-6-20(7-2)14(3)12-19-28(25,26)16-10-8-15(9-11-16)21-17(22)18(4,5)13-27(21,23)24/h8-11,14,19H,6-7,12-13H2,1-5H3

InChI Key

UKHKZNYCHLGFAH-UHFFFAOYSA-N

SMILES

CCN(CC)C(C)CNS(=O)(=O)C1=CC=C(C=C1)N2C(=O)C(CS2(=O)=O)(C)C

Canonical SMILES

CCN(CC)C(C)CNS(=O)(=O)C1=CC=C(C=C1)N2C(=O)C(CS2(=O)=O)(C)C

Origin of Product

United States

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